molecular formula C11H12IN5O3 B4307965 1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

Cat. No.: B4307965
M. Wt: 389.15 g/mol
InChI Key: WYNBNRPXQQTEDX-UHFFFAOYSA-N
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Description

1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of iodine, methyl groups, and a nitro-substituted pyrazole moiety, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be achieved through multistep synthetic routes. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both iodine and a nitro-substituted pyrazole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-iodo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN5O3/c1-6-10(12)7(2)16(14-6)11(18)8(3)15-5-9(4-13-15)17(19)20/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNBNRPXQQTEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 4
1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

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